molecular formula C10H11F4NO B13050608 (1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL

(1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13050608
M. Wt: 237.19 g/mol
InChI Key: WSXZHADEXJJPSR-CDUCUWFYSA-N
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Description

(1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both amino and hydroxyl functional groups, along with fluorine and trifluoromethyl substituents, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(trifluoromethyl)benzaldehyde and a suitable chiral amine.

    Reaction Conditions: The key step involves a stereoselective reduction of the imine intermediate formed from the condensation of the aldehyde and the amine. This reduction can be achieved using a chiral catalyst under mild conditions to ensure high enantioselectivity.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions to minimize waste and improve yield is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its use in drug development.

    Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The fluorine and trifluoromethyl groups enhance the compound’s stability and lipophilicity, improving its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
  • (1R,2S)-1-Amino-1-[3-bromo-4-(trifluoromethyl)phenyl]propan-2-OL
  • (1R,2S)-1-Amino-1-[3-fluoro-4-(methyl)phenyl]propan-2-OL

Uniqueness

Compared to similar compounds, (1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL stands out due to the presence of both fluorine and trifluoromethyl groups. These substituents significantly enhance the compound’s chemical stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

(1R,2S)-1-amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-3-7(8(11)4-6)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1

InChI Key

WSXZHADEXJJPSR-CDUCUWFYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=C(C=C1)C(F)(F)F)F)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)C(F)(F)F)F)N)O

Origin of Product

United States

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